2-(Hexylamino)ethanol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(Hexylamino)ethanol often involves strategic reactions that ensure the incorporation of the hexylamino functionality into the ethanol framework. For instance, the synthesis of 2-(methyl-2-pyridinylamino)ethanol, a related compound, has been optimized to enhance reaction yield by adjusting reaction temperatures and post-treatment processes, ultimately achieving a significant improvement in yield up to 95% (L. Hui, 2006).
Molecular Structure Analysis
Molecular structure analysis of compounds akin to 2-(Hexylamino)ethanol involves quantum chemical calculations and density functional theory. Such studies provide insights into molecular orbital energies, bond lengths, bond angles, and charge distribution, contributing to a comprehensive understanding of the molecule's stability and reactivity. An example is the characterization of 1,2-diphenyl-2-(1-phenylethylamino)ethanol, which reveals its stable structure and low reactivity, highlighting the importance of such analyses in predicting molecular behavior (Zhou Chang-hu, 2013).
Chemical Reactions and Properties
The chemical reactivity of 2-(Hexylamino)ethanol is influenced by its functional groups. The presence of an amino group and an alcohol moiety allows it to participate in a variety of chemical reactions, such as condensation, alkylation, and acylation. These reactions are pivotal for synthesizing more complex molecules and materials. For instance, the synthesis and fungicidal activity study of 2-(1,5,3-dithiazepan-3-yl)ethanol highlight the compound's potential in producing S,N-containing heterocycles with significant biological activities (V. Akhmetova et al., 2014).
Scientific Research Applications
Electrochemiluminescence Studies
2-(Hexylamino)ethanol and its derivatives have significant applications in electrochemiluminescence (ECL) studies. For instance, 2-(dibutylamino)ethanol (DBAE) has been identified as an efficient co-reactant in the Ru(bpy)3^2+/DBAE ECL system, demonstrating potential for analytical chemistry applications, particularly in the sensitive detection of dopamine through inhibition of the ECL system (Xue et al., 2009). Additionally, the ECL of Ru(phen)3^2+/DBAE has been explored, revealing enhanced ECL emission intensity and potential for sensitive detection of Ru(phen)3^2+ (Parveen et al., 2013).
Extraction Applications
2-(Hexylamino)ethanol derivatives have been utilized in the extraction of alcohols from water. Research involving 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide demonstrated its efficacy in separating alcohols like ethanol and 1-butanol from water, highlighting a potential application in the renewable energy sector, particularly for biofuel production (Chapeaux et al., 2008).
Photodynamic Therapy in Cancer
Certain derivatives of 2-(Hexylamino)ethanol, like those involving zinc phthalocyanines, have been synthesized and characterized for their potential application in photodynamic therapy (PDT) for cancer treatment. These compounds demonstrate excellent solubility in both organic and aqueous solutions, which is crucial for PDT applications (Çakır et al., 2013).
Exploration of Thermophysical Properties
Studies on various ethanolamines, including derivatives of 2-(Hexylamino)ethanol, have focused on their thermophysical properties, such as vapor pressure, liquid phase heat capacities, and phase behavior. Such research provides valuable insights for their application in various industrial and chemical processes (Soares et al., 2018).
properties
IUPAC Name |
2-(hexylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-2-3-4-5-6-9-7-8-10/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIKGVLBLIZYRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866433 | |
Record name | 2-(Hexylamino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hexylamino)ethanol | |
CAS RN |
54596-69-9 | |
Record name | 2-(Hexylamino)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54596-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexylaminoethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054596699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-hexylaminoethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.846 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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